3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin Azithromycin Impurity H is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a reference standard to trace impurities in azithromycin.
Brand Name: Vulcanchem
CAS No.: 612069-30-4
VCID: VC0193683
InChI: InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O
Molecular Formula: C45H77N3O15S
Molecular Weight: 932.19

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

CAS No.: 612069-30-4

Cat. No.: VC0193683

Molecular Formula: C45H77N3O15S

Molecular Weight: 932.19

Purity: > 95%

* For research use only. Not for human or veterinary use.

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin - 612069-30-4

Specification

Description Azithromycin Impurity H is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a reference standard to trace impurities in azithromycin.
CAS No. 612069-30-4
Molecular Formula C45H77N3O15S
Molecular Weight 932.19
IUPAC Name N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

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